Bis(4-methylphenyl)iodonium hexafluorophosphate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of iodonium salts as intermediates or reagents. For instance, bis(collidine)bromine(I) hexafluorophosphate has been used to induce 4-endo cyclization processes to prepare 2-oxetanones, 2-azetidinones, and oxetanes from unsaturated substrates . Similarly, bis(4-benzyloxyphenyl)iodonium salts have been effectively used as precursors for the radiosynthesis of 4-[^18F]fluorophenol, a compound useful for building more complex molecules . These examples suggest that bis(4-methylphenyl)iodonium hexafluorophosphate could potentially be synthesized and utilized in analogous reactions.
Molecular Structure Analysis
The molecular structure of iodonium salts can be quite complex, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives . These compounds were characterized using spectroscopic methods and X-ray crystallography, revealing large bond angles around phosphorus atoms . While the specific structure of bis(4-methylphenyl)iodonium hexafluorophosphate is not provided, it can be inferred that it would also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
Iodonium salts participate in a variety of chemical reactions. For example, bis(phenyliodonium) diyne triflates have been prepared and reacted with triphenylphosphine to yield bisphosphonium salts . The reactivity of bis(4-methylphenyl)iodonium hexafluorophosphate could be explored in similar reactions, potentially leading to the formation of novel organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodonium salts and related compounds can vary widely. Organometallic ionic liquids comprising imidazolium-based salts of hexafluorophosphate have been studied for their thermal and physical properties . The properties of bis(4-methylphenyl)iodonium hexafluorophosphate would likely be influenced by its iodonium and hexafluorophosphate components, which could impart characteristics such as high thermal stability or unique electrochemical behavior.
Scientific Research Applications
Application 1: Visible Light-Induced Cationic Photopolymerization
- Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a photosensitizer in the process of visible light-induced cationic photopolymerization. This process is used to cure bisphenol-A epoxy resin (E51) under visible light, avoiding traditional UV light sources that have high energy and high radiation .
- Methods of Application or Experimental Procedures : New benzothiadiazole-based long-wavelength organic dyes (Y-1 and Y-2) were prepared to effectively sensitize Bis(4-methylphenyl)iodonium hexafluorophosphate to initiate the fast curing of E51 under visible light. The absorption spectra of Y-1 and Y-2 extend to more than 550 nm. By using Y-1 and Y-2 as photosensitizers for Bis(4-methylphenyl)iodonium hexafluorophosphate, E51 reached high epoxy conversions of 95% under light wavelength of 470-nm irradiation .
- Results or Outcomes : The high curing conversions are attributed to the photoelectron transfer reaction between Bis(4-methylphenyl)iodonium hexafluorophosphate and benzothiadiazole dyes, based on photochemical and electrochemical experiments. In addition, the terminated groups of Y-1 (–F) and Y-2 (–OCH3) have a great influence on the photopolymerization rate of the curing systems and thermal properties of E51 after cured .
Application 2: Electrophilic Phenylation
- Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a reagent for electrophilic phenylation . This process involves the transfer of a phenyl group to a substrate, which can be useful in the synthesis of various organic compounds.
- Results or Outcomes : The outcome of the reaction is the transfer of a phenyl group to the substrate, resulting in the formation of a new organic compound. The specific results, including yield and purity, can vary depending on the conditions of the reaction .
Application 3: Building Block for Synthesis
- Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a building block for synthesis . It can be used in the preparation of a wide range of organic compounds.
- Results or Outcomes : The outcome of the reaction is the formation of new organic compounds. The specific results, including yield and purity, can vary depending on the conditions of the reaction .
Application 4: UV Curing Agent
- Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a highly efficient UV curing agent . It is used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the type of prepolymer and monomer used. Typically, the reagent would be mixed with the prepolymer and monomer, and the mixture would be exposed to UV light to initiate the polymerization process .
- Results or Outcomes : The outcome of the process is the formation of a polymer. The specific results, including the properties of the polymer, can vary depending on the conditions of the process .
Safety And Hazards
properties
IUPAC Name |
bis(4-methylphenyl)iodanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLVGWWCRPPKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976005 | |
Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylphenyl)iodonium hexafluorophosphate | |
CAS RN |
60565-88-0 | |
Record name | 4,4′-Dimethyldiphenyliodonium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60565-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-tolyl)iodonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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